1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)

HPLC method validation pharmacopeial impurity profiling relative retention time

1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) (CAS 932033-57-3, molecular formula C34H42O2, molecular weight 482.7 g/mol) is a fully characterized dimeric impurity of the third-generation topical retinoid adapalene. It is formally designated as Adapalene EP Impurity D under the European Pharmacopoeia and as Adapalene USP Related Compound D (4,4′-Dimethoxy-3,3′-di(adamant-1-yl)biphenyl) under the United States Pharmacopeia, where it serves as a compendial reference standard (USP Catalog No.

Molecular Formula C34H42O2
Molecular Weight 482.7 g/mol
CAS No. 932033-57-3
Cat. No. B139753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)
CAS932033-57-3
Synonyms1,1’-(4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diyl)bistricyclo[3.3.1.13,7]decane;  USP Adapalene Related Compound D
Molecular FormulaC34H42O2
Molecular Weight482.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
InChIInChI=1S/C34H42O2/c1-35-31-5-3-27(13-29(31)33-15-21-7-22(16-33)9-23(8-21)17-33)28-4-6-32(36-2)30(14-28)34-18-24-10-25(19-34)12-26(11-24)20-34/h3-6,13-14,21-26H,7-12,15-20H2,1-2H3
InChIKeySDMSVURKQNRAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adapalene EP Impurity D (CAS 932033-57-3) Reference Standard for Pharmaceutical Quality Control and Analytical Method Validation


1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) (CAS 932033-57-3, molecular formula C34H42O2, molecular weight 482.7 g/mol) is a fully characterized dimeric impurity of the third-generation topical retinoid adapalene [1]. It is formally designated as Adapalene EP Impurity D under the European Pharmacopoeia and as Adapalene USP Related Compound D (4,4′-Dimethoxy-3,3′-di(adamant-1-yl)biphenyl) under the United States Pharmacopeia, where it serves as a compendial reference standard (USP Catalog No. 1011743) for organic impurities testing [2]. The compound crystallizes as a white to off-white solid with a melting point of 285–289 °C, limited solubility in chloroform and dichloromethane, and a computed XLogP of 10.3, reflecting its highly lipophilic bis-adamantyl-biphenyl scaffold .

Why Adapalene EP Impurity D (CAS 932033-57-3) Cannot Be Substituted with Other Adapalene-Related Compounds in Analytical or Quality Control Workflows


Adapalene EP Impurity D is structurally and chromatographically distinct from all other specified adapalene impurities. It is a symmetrical biphenyl dimer bearing two adamantyl and two methoxy substituents (C34H42O2, MW 482.7), formed exclusively via Negishi homocoupling of the organozinc intermediate during adapalene synthesis, unlike Impurity C (a mono-adamantyl Friedel–Crafts byproduct, C17H22O, MW 242.36) or Impurity E (a binaphthyl dicarboxylic acid, C22H14O4, MW 342.34) [1]. These structural differences produce large disparities in chromatographic retention (RRT 1.9 vs. 0.9 for Impurity C and 0.3 for Impurity E in the USP Procedure 2 system), UV relative response factor (RRF 0.71 vs. 0.14 for Impurity C), lipophilicity (XLogP 10.3 vs. 4.2 for Impurity C), and pharmacopeial acceptance criteria (NMT 0.2% vs. NMT 0.1% for Impurity C) [2]. Generic substitution with an alternative impurity standard would yield inaccurate retention time identification, erroneous quantification, and potential failure of system suitability tests required by the USP and BP monographs [3].

Quantitative Differentiation of Adapalene EP Impurity D (CAS 932033-57-3) Against Closest Pharmacopeial Impurity Comparators


USP Organic Impurities Procedure 2 — Relative Retention Time and Response Factor Comparison of Specified Adapalene Impurities

Under the USP Organic Impurities Procedure 2 (L11 phenyl column, UV 270 nm, gradient elution with acetonitrile/tetrahydrofuran/glacial acetic acid), Adapalene EP Impurity D (target compound) exhibits a relative retention time (RRT) of 1.9 and a relative response factor (RRF) of 0.71 relative to adapalene (RRT 1.0, RRF 1.0) [1]. In the same chromatographic system, Impurity C (2-(adamant-1-yl)methoxybenzene) has an RRT of 0.9 and RRF of 0.14, while Impurity E (2,2′-binaphthyl-6,6′-dicarboxylic acid) has an RRT of 0.3 and RRF of 1.4 [1]. This shows Impurity D elutes substantially later than all other specified impurities, and its RRF of 0.71 means it is only 71% as responsive as adapalene at the detection wavelength, requiring a correction factor of ~1.41 for accurate quantification [1]. In the BP cream monograph, Impurity D has an RRT of approximately 3.1 relative to adapalene (retention time ~6.5 min), compared to Impurity A at ~0.5 [2].

HPLC method validation pharmacopeial impurity profiling relative retention time

Pharmacopeial Acceptance Criteria — Why Impurity D Has a Higher Specification Limit Than Other Adapalene Impurities

The USP 2025 monograph (Organic Impurities Procedure 2) sets the acceptance criterion for Adapalene Related Compound D at NMT 0.2%, which is twice the limit applied to Impurity C (NMT 0.1%) and Impurity A (NMT 0.10% in Procedure 1), and lower than the NMT 0.3% set for Impurity E [1]. Under USP Procedure 1, any individual unspecified impurity is limited to NMT 0.10%, whereas Impurity D — as a specified impurity — is separately controlled at NMT 0.2% under Procedure 2, reflecting its different formation mechanism and control strategy [1]. In the BP cream monograph, the limit for Impurity D is set such that its peak area must not exceed the area of the corresponding peak in the reference chromatogram (equivalent to 0.5%), with a total impurities limit of NMT 1.0% [2]. The differentiated limit acknowledges that Impurity D arises from a specific synthetic pathway (Negishi homocoupling) rather than from degradation, and its control is managed through upstream process optimization rather than solely by a restrictive specification [3].

acceptance criteria quality control specification impurity limit justification

Patent-Defined Critical Quality Attribute — 3,3′-Diadamantyl-4,4′-dimethoxybiphenyl as a Reference Marker for Adapalene Purity Assessment

US Patent Application 2013/0030214 (Medichem, S.A.) explicitly claims methods for preparing pharmaceutical-grade adapalene wherein 3,3′-diadamantyl-4,4′-dimethoxybiphenyl (i.e., the target compound) is used as a reference marker for purity assessment [1]. The patent specifies that purification must continue until this impurity is NMT 0.2% with respect to adapalene (Claim 28), with preferred embodiments requiring NMT 0.1% (Claim 29) or below the detection limit (Claim 30) [1]. Claims 43–45 further require quantifying this specific impurity and verifying its level does not exceed 0.2%, 0.1%, or detectable limits before releasing adapalene as suitable for pharmaceutical use [1]. This patent-defined threshold of ≤0.1% for high-purity material is more stringent than the USP compendial limit of NMT 0.2% [2], establishing this impurity as a critical quality attribute that differentiates superior manufacturing processes from those merely meeting minimum pharmacopeial standards.

process patent reference marker purity threshold

Physicochemical Differentiation — Molecular Weight, Lipophilicity, and Thermal Properties vs. Key Adapalene Impurity Comparators

Adapalene EP Impurity D (C34H42O2) possesses a molecular weight of 482.7 g/mol, which is 1.99× that of Impurity C (242.36 g/mol), 1.17× that of adapalene (412.52 g/mol), and 1.41× that of Impurity E (342.34 g/mol) [1]. Its computed XLogP of 10.3 is 6.1 log units higher (over one million-fold greater partition coefficient) than Impurity C (logP 4.163) and approximately 1.7–2.6 log units higher than adapalene (XLogP 7.7–8.6), rendering it the most lipophilic specified impurity in the adapalene impurity profile . The melting point of Impurity D (285–289 °C) is approximately 180 °C higher than Impurity C (107–109 °C) and within the range of adapalene (>300 °C) . These differences in molecular size and polarity directly impact chromatographic retention (late elution), sample preparation (limited solubility requiring tetrahydrofuran or chlorinated solvents), and potential extractability during cleaning validation studies.

lipophilicity molecular weight melting point differentiation

Diagnostic Synthetic Origin — Negishi Homocoupling Byproduct Distinct from Friedel–Crafts Side Products

Brenna et al. (2007) isolated and characterized three impurities (compounds 2–4) during optimization of the Charpentier synthetic route to adapalene [1]. Impurity 2 was formed during the Friedel–Crafts alkylation of 1-adamantanol with 4-bromoanisole, whereas impurities 3 and 4 originated from side reactions during the final Negishi coupling step [1]. The target compound (Impurity D, corresponding to the homocoupling dimer) is diagnostically linked to the Negishi coupling mechanism: it forms when the organozinc intermediate undergoes self-coupling instead of cross-coupling with methyl 6-bromo-2-naphthoate [1]. This contrasts with Impurity C, which is a Friedel–Crafts over-reaction byproduct formed earlier in the synthesis, and Impurity A/E, which are related to naphthoic acid dimerization [2]. The USP explicitly acknowledges this distinction by placing Impurity D in Procedure 2 (together with Impurities E and C) as impurities specific to certain synthetic routes, while Procedure 1 addresses Impurities A and B from alternative routes [3].

synthetic impurity profiling Negishi coupling process analytical chemistry

Validated Application Scenarios for Adapalene EP Impurity D (CAS 932033-57-3) in Pharmaceutical Development and Manufacturing


HPLC System Suitability and Peak Identification in USP Organic Impurities Procedure 2

Laboratories performing USP-compliant adapalene batch release testing under Organic Impurities Procedure 2 must use Adapalene Related Compound D as a reference standard to establish system suitability. The USP requires resolution of NLT 4.5 between the adapalene and Impurity C peaks, with Impurity D (RRT 1.9, RRF 0.71) serving as the latest-eluting specified impurity [1]. The reference standard enables correct peak assignment and application of the relative response factor (F = 0.71) for quantitative calculation as specified in USP Table 3 [1].

Anda Filing Support: Demonstrating Impurity Control Below Patent-Defined Thresholds

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for adapalene products, procurement of a highly characterized Impurity D reference standard is essential to demonstrate that the manufacturing process controls the Negishi homocoupling impurity at or below the patent-preferred threshold of NMT 0.1% (or below detection), as defined in US Patent 2013/0030214 [2]. This level of control exceeds the USP compendial limit of NMT 0.2% and can serve as a differentiating element in ANDA submissions or in responses to regulatory deficiency letters regarding impurity control strategies [2].

Synthetic Route Fingerprinting and Manufacturer Qualification

The presence or absence of Impurity D in adapalene API serves as a diagnostic marker for the synthetic route employed [3]. Because Impurity D is formed exclusively via Negishi homocoupling, its detection confirms the use of a Negishi-based coupling step, while its absence may indicate an alternative synthetic route (e.g., Suzuki coupling or Heck reaction) [3]. Quality assurance teams can use this compound during vendor qualification to verify the declared synthetic route and to ensure the appropriate USP organic impurities procedure (Procedure 2) is applied [1].

Cleaning Validation and Cross-Contamination Control in Multi-Product Facilities

Due to its extreme lipophilicity (XLogP 10.3), high molecular weight (482.7 g/mol), and distinct chromatographic retention (RRT ~3.1 in BP system), Impurity D can serve as a worst-case marker compound for cleaning validation studies in multi-product pharmaceutical manufacturing facilities [4]. Its low aqueous solubility and tendency to adhere to surfaces make it a conservative indicator for assessing cleaning procedure effectiveness when adapalene products are manufactured on shared equipment [4].

Quote Request

Request a Quote for 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.